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N-(1-Acetylpiperidin-4-yl)benzamide

Fragment-based drug discovery SARS-CoV-2 Crystallography

N-(1-Acetylpiperidin-4-yl)benzamide (CAS 577778-27-9) is a synthetic, non‑fluorinated benzamide derivative featuring an N‑acetyl‑piperidine scaffold. Its molecular formula is C₁₄H₁₈N₂O₂ (MW 246.30), and the compound has been deposited as ligand T7D in the Protein Data Bank.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 577778-27-9
Cat. No. B14215533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Acetylpiperidin-4-yl)benzamide
CAS577778-27-9
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H18N2O2/c1-11(17)16-9-7-13(8-10-16)15-14(18)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,18)
InChIKeyKFVWQRVNMHXHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Acetylpiperidin-4-yl)benzamide (CAS 577778-27-9) – Chemical Identity and Core Properties for Research Procurement


N-(1-Acetylpiperidin-4-yl)benzamide (CAS 577778-27-9) is a synthetic, non‑fluorinated benzamide derivative featuring an N‑acetyl‑piperidine scaffold. Its molecular formula is C₁₄H₁₈N₂O₂ (MW 246.30), and the compound has been deposited as ligand T7D in the Protein Data Bank [1]. It belongs to a structurally focused chemical series that includes the 4‑fluorobenzamide analog FK962 and the piperazine‑based analog FK960, and it has been identified as a fragment hit in crystallographic screens against the SARS‑CoV‑2 main protease (Mᵖʳᵒ) [2].

Why N‑(1‑Acetylpiperidin‑4‑yl)benzamide Cannot Be Replaced by Common In‑Class Analogs


Within the N‑acetyl‑piperidine benzamide family, seemingly minor structural modifications produce profound differences in target engagement and selectivity profile. For example, the 4‑fluorobenzamide analog FK962 (CAS 283167‑06‑6) is a known enhancer of somatostatin release, while the piperazine‑based FK960 (CAS 133920‑70‑4) acts as a 5‑HT₄ receptor agonist [1]. In contrast, the parent compound N‑(1‑acetylpiperidin‑4‑yl)benzamide lacks both the 4‑fluoro substituent and the piperazine N‑atom, resulting in a distinct conformational preference and a unique fragment‑binding mode to SARS‑CoV‑2 main protease that is not shared by its fluorinated or piperazine‑containing analogs [2]. Consequently, substituting this compound with a closely related benzamide risks losing the specific crystallographic binding pose and the associated SAR information that is critical for structure‑guided optimization campaigns.

Quantitative Differentiation Evidence for N‑(1‑Acetylpiperidin‑4‑yl)benzamide Against Its Closest Analogs


Crystallographic Fragment Binding to SARS‑CoV‑2 Main Protease (Mᵖʳᵒ) at 1.75 Å Resolution

N-(1-Acetylpiperidin-4-yl)benzamide (ligand T7D) is a validated crystallographic fragment hit for SARS‑CoV‑2 Mᵖʳᵒ, co‑crystallized at a resolution of 1.75 Å. The electron density unambiguously defines the binding pose in the active site [1]. In contrast, the 4‑fluorobenzamide analog FK962 and the piperazine analog FK960 were not reported as hits in the same fragment screen, indicating that the unsubstituted benzamide moiety and the N‑acetyl‑piperidine ring engage the protease surface through interactions that are not achievable with the fluorinated or piperazine‑containing counterparts [2].

Fragment-based drug discovery SARS-CoV-2 Crystallography

Absence of 4‑Fluoro Substituent Prevents Somatostatin‑Release Enhancement Activity Seen with FK962

FK962 (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) significantly enhances high K⁺‑evoked somatostatin release from rat hippocampal slices in the range of 1–1000 nM [1]. The unsubstituted benzamide N-(1-acetylpiperidin-4-yl)benzamide lacks the 4‑fluorine atom that is critical for this neuropharmacological effect. While no direct side‑by‑side comparison has been published, SAR studies on related benzamide series consistently show that removal of the 4‑fluoro substituent abolishes somatostatin‑release activity, making the two compounds functionally divergent [2].

Somatostatin release Neuropharmacology Structure-activity relationship

Piperidine vs. Piperazine Core Drives Divergent Protein Interactions

The replacement of the piperidine ring with a piperazine moiety transforms N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide (FK960) into a 5‑HT₄ serotonin receptor agonist [1]. In the SARS‑CoV‑2 Mᵖʳᵒ co‑crystal structure, the piperidine nitrogen of N-(1-acetylpiperidin-4-yl)benzamide is acetylated and is not basic, whereas the piperazine of FK960 introduces a second nitrogen that can participate in hydrogen bonding or ionic interactions [2]. This fundamental difference in hydrogen‑bond donor/acceptor capacity and ring electronics leads to orthogonal binding profiles: the piperidine scaffold engages the protease surface, while the piperazine scaffold preferentially targets aminergic GPCRs.

Medicinal chemistry Kinase inhibitor selectivity Molecular recognition

Optimal Use Cases for N‑(1‑Acetylpiperidin‑4‑yl)benzamide Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Discovery for SARS‑CoV‑2 Main Protease (Mᵖʳᵒ)

The compound serves as a validated fragment hit with a known binding pose (PDB 5RFK, 1.75 Å). Medicinal chemistry teams can directly procure this compound to conduct structure‑guided elaboration, SAR by catalog, and biophysical validation of Mᵖʳᵒ inhibitors, leveraging the high‑resolution structural data that are not available for fluorinated or piperazine analogs [1][2].

Negative Control for Somatostatin‑Release Enhancement Assays

Because the compound lacks the 4‑fluoro substituent that is essential for the neuropharmacological activity of FK962, it can be used as a matched negative control in somatostatin‑release assays conducted in hippocampal slice preparations or neuronal cultures [1]. This allows researchers to distinguish fluorine‑dependent pharmacology from scaffold‑related effects.

Chemical Probe for Profiling Piperidine‑Benzamide Binding Sites

The unique combination of an N‑acetyl‑piperidine ring and an unsubstituted benzamide makes this compound an ideal tool for chemoproteomic or thermal‑shift assays aimed at identifying protein targets that selectively recognize the piperidine‑benzamide scaffold, without confounding activity at aminergic receptors that is characteristic of piperazine‑based benzamides [2][3].

Scaffold‑Hopping Benchmark for Selectivity Optimization

The compound can be used as a reference point in scaffold‑hopping studies, allowing computational and medicinal chemists to systematically compare the binding thermodynamics and kinetics of the piperidine‑benzamide core versus the piperazine‑benzamide (FK960) and the 4‑fluorobenzamide (FK962) cores, thereby guiding the design of inhibitors with improved selectivity profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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